

Spectroscopic Data and Experimental Protocols for N-Boc-Dolaproine: A Technical Guide

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Compound of Interest

Compound Name: *N-Boc-dolaproine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Boc-dolaproine**, a key building block in the synthesis of dolastatin 10 and its analogues. The information presented herein is intended to assist researchers in the identification, characterization, and utilization of this important synthetic intermediate.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **N-Boc-dolaproine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of **N-Boc-dolaproine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: ¹³C NMR Spectral Data of **N-Boc-dolaproine**

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: Specific chemical shift values, multiplicities, and coupling constants were not explicitly available in the provided search results. Researchers should refer to commercial supplier data sheets or published literature for experimental values.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of **N-Boc-dolaproine**

Wavenumber (cm^{-1})	Description
Data not available in search results	

Note: Characteristic IR absorption frequencies were not detailed in the search results. Expected absorptions would include C=O stretching for the carbamate and carboxylic acid, C-O stretching, and C-H stretching vibrations.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **N-Boc-dolaproine**

m/z	Ion Type
287.17327290	$[\text{M}+\text{H}]^+$ (Monoisotopic) [1]

Note: The molecular formula of **N-Boc-dolaproine** is $\text{C}_{14}\text{H}_{25}\text{NO}_5$, with a molecular weight of approximately 287.35 g/mol [\[1\]](#)[\[2\]](#).

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of **N-Boc-dolaproine** are crucial for reproducibility. The following sections outline generalized procedures based on common laboratory practices.

Synthesis of N-Boc-dolaproine

A common synthetic route to **N-Boc-dolaproine** involves the reaction of N-Boc-L-prolinal with a suitable reagent to introduce the methoxy-2-methylpropanoic acid side chain. One patented method describes a synthesis involving a Reformatsky reaction under the activation of zinc powder, followed by methylation and hydrolysis to yield **N-Boc-dolaproine**[\[3\]](#).

NMR Spectroscopy

Protocol for ^1H and ^{13}C NMR Analysis:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **N-Boc-dolaproine** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Instrument:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlet peaks for each unique carbon. A larger number of scans may be required due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Protocol for FT-IR Analysis:

- **Sample Preparation:** For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For an oily sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- **Instrument:** Use a Fourier Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$).

- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

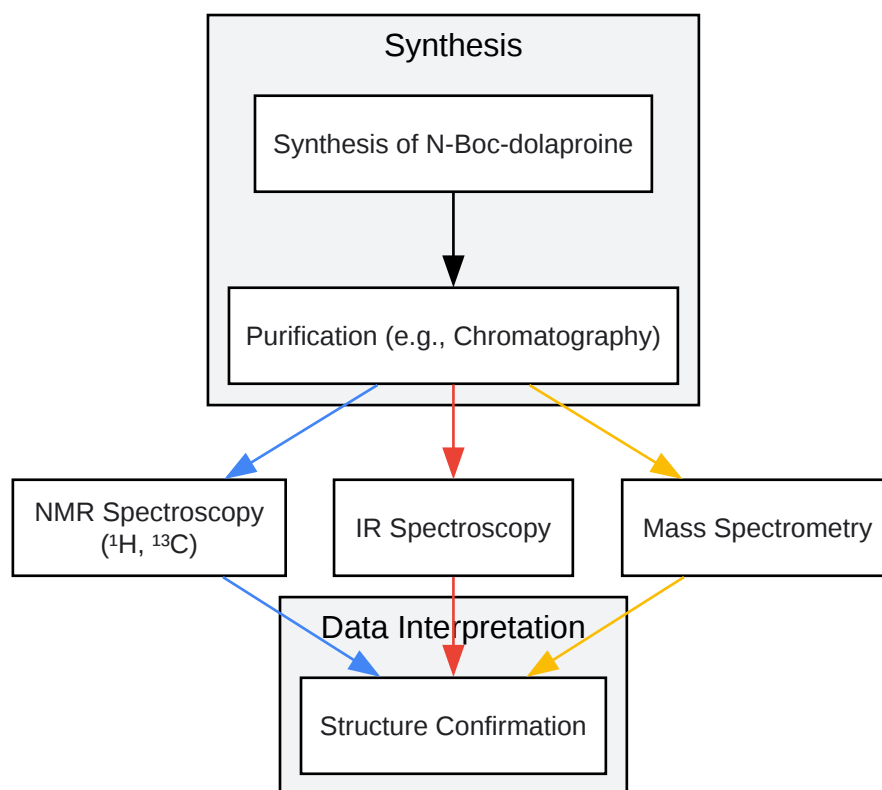
Mass Spectrometry

Protocol for ESI-MS Analysis:

- Sample Preparation: Prepare a dilute solution of **N-Boc-dolaproine** in a suitable solvent compatible with electrospray ionization (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote protonation).
- Instrument: Employ an Electrospray Ionization Mass Spectrometer (ESI-MS).
- Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any observed fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like **N-Boc-dolaproine**.



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Caption: General workflow for the synthesis and spectroscopic characterization of **N-Boc-dolaproine**.

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References

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